6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS2/c1-20-10-3-2-4-11-13(10)18-15(21-11)19-14-17-9-6-5-8(16)7-12(9)22-14/h2-7H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGIBSUPYONECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzothiazole-2-amine with chlorobenzothiazole-2-amine under specific reaction conditions, such as the presence of a strong base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted benzothiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
Key Insights :
- The 6-fluoro analog () demonstrates potent cytotoxicity via mitochondrial-dependent apoptosis, attributed to p53 activation. Replacing fluorine with chlorine (as in the target compound) may alter binding affinity to cellular targets due to differences in electronegativity and steric effects .
- The 7-chloro-6-fluoro derivative () exhibits antioxidant activity, suggesting chloro substituents enhance radical scavenging. The target compound’s 6-chloro group may similarly improve nitric oxide (NO) scavenging, akin to 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine (IC50: 38.9 μg/mL) .
Substituent Effects on Enzyme Inhibition
- PqsR Inhibitors: Replacement of benzo[d]thiazol-2-amine with benzo[d]oxazol-2-amine abolished activity in Pseudomonas aeruginosa, highlighting the critical role of the benzothiazole core . The target compound’s benzothiazole-amine scaffold may retain or enhance PqsR inhibition.
- Urease Inhibition : 6-Arylbenzothiazoles (e.g., 3a, 3c) showed moderate urease inhibition (IC50: 38–68 μg/mL), suggesting the target compound’s chloro and methoxy groups could optimize enzyme binding .
Anticancer Activity and Apoptosis Mechanisms
- Isoxazole Derivatives : In , isoxazole-linked benzothiazoles induced apoptosis via mitochondrial pathways. The target compound’s rigid bis-benzothiazole structure may enhance DNA intercalation or topoisomerase inhibition, common mechanisms in benzothiazole-based anticancer agents .
- CDK4/6 Inhibitors : While structurally distinct, thiazol-pyrimidin-amine derivatives (e.g., compound 83) achieved tumor growth inhibition via CDK4/6 blockade, suggesting the target compound’s amine linkage could be leveraged for kinase targeting .
Antioxidant and NO Scavenging Potential
- DPPH Scavenging: Fluorobenzothiazolopyrazolines () showed 70–85% radical inhibition, comparable to 6-(4-methoxyphenyl)benzo[d]thiazol-2-amine (67% NO scavenging at 50 μg/mL) . The target compound’s chloro group may enhance electron-withdrawing effects, improving radical quenching.
Biological Activity
6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives under specific conditions. For instance, a common method includes the use of chloroacetyl chloride in the presence of a base to facilitate the formation of the desired amine product. The detailed synthetic pathway can be summarized as follows:
- Starting Materials : Benzothiazole derivatives and chloroacetyl chloride.
- Reagents : Base (e.g., triethylamine) to neutralize HCl formed during the reaction.
- Conditions : Reaction typically conducted in an organic solvent like DMF or DMSO under reflux conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. This compound has shown selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| A549 | 2.02 | Potent against lung cancer cells |
| HeLa | 2.059 | Effective against cervical cancer |
| MCF-7 | 13.65 | Moderate activity against breast cancer |
The IC50 values indicate that this compound could be considered for further development as an anticancer agent due to its significant inhibitory effects on cancer cell proliferation compared to standard drugs like doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts cell cycle progression, particularly at the G1/S phase transition.
- Anti-inflammatory Effects : It reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .
Other Biological Activities
In addition to its anticancer properties, benzothiazole derivatives have been reported to possess various other biological activities:
- Antimicrobial Activity : Exhibits significant inhibition against a range of bacterial strains.
- Anti-inflammatory Properties : Demonstrated potential in reducing inflammation markers in vitro.
- Antiviral Activity : Some derivatives have shown efficacy against viral infections, although specific data on this compound is limited.
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzothiazole compounds in clinical settings:
- Study on Cancer Cell Lines : A comparative study assessed various benzothiazole derivatives' effects on multiple cancer cell lines, confirming that compounds similar to this compound exhibited potent antiproliferative effects .
- In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of these compounds, showing promising results in tumor reduction and improved survival rates.
Q & A
Q. What are the established synthetic methodologies for 6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine?
The compound is typically synthesized via cyclization reactions starting from substituted aniline derivatives. For example, 6-chlorobenzo[d]thiazol-2-amine intermediates can be prepared by treating para-substituted anilines with potassium thiocyanate and bromine in glacial acetic acid (yield ~94%) . Subsequent coupling with 4-methoxybenzo[d]thiazol-2-amine derivatives involves refluxing in ethanol with sodium acetate and phenacyl bromide, followed by purification via column chromatography . Key steps include monitoring reaction progress via TLC and characterizing products using NMR (e.g., δ 7.5–8.2 ppm for benzothiazole protons) and IR spectroscopy (e.g., C=N stretches at ~1620 cm⁻¹) .
Q. How is the compound characterized to confirm its structural identity and purity?
Post-synthesis characterization employs:
- 1H/13C NMR : Aromatic protons appear in the δ 6.4–8.3 ppm range, with methoxy groups at δ ~3.5 ppm .
- IR spectroscopy : Absorbance peaks for C-Cl (~693 cm⁻¹) and N-H (~3550 cm⁻¹) bonds are critical for structural validation .
- Mass spectrometry : High-resolution mass data (e.g., FABMS m/z 466 for derivatives) confirm molecular weight .
- Melting point analysis : Sharp melting ranges (e.g., 279–281°C) indicate purity .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield and regioselectivity of the compound?
Reaction optimization is critical. For instance:
- Solvent polarity : Polar solvents like DMF enhance charge-transfer interactions in benzothiazole derivatives, affecting reaction pathways .
- Temperature : Reflux conditions (e.g., 7–9 hours at 80°C) improve cyclization efficiency, while lower temperatures may favor intermediates .
- Catalysts : Sodium acetate acts as a base in ethanol to deprotonate intermediates, while electrosynthesis with NaBr reduces byproducts in green chemistry approaches .
Q. What analytical strategies resolve contradictions in spectral data interpretation?
Discrepancies in NMR or IR data can arise from tautomerism or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals, particularly in aromatic regions .
- Computational modeling : DFT calculations predict chemical shifts and validate experimental data .
- Multi-technique validation : Cross-referencing mass spectrometry with elemental analysis (e.g., %C, %N) ensures accuracy .
Q. How can substituents (e.g., chloro, methoxy) be strategically modified to enhance biological activity?
Substituent effects are studied via structure-activity relationship (SAR) models:
- Chloro groups : Enhance electrophilic reactivity and binding to biological targets (e.g., kinase inhibitors) .
- Methoxy groups : Improve solubility and modulate charge-transfer properties, as seen in fluorescence studies of TPA-benzothiazole derivatives .
- Synthetic diversification : Bromine or trifluoromethyl substituents enable further functionalization via cross-coupling reactions .
Q. What computational tools predict the compound’s photophysical or pharmacokinetic properties?
- TD-DFT : Models absorption/emission spectra for fluorescence applications (e.g., LE/TICT state transitions in polar solvents) .
- ADMET prediction : Software like Schrödinger’s QikProp estimates LogP (~4.8), PSA (~108 Ų), and blood-brain barrier permeability .
- Molecular docking : Evaluates binding affinity to targets like CDK4/6, guiding drug design .
Methodological Considerations
Q. How are stability and storage conditions optimized for the compound?
- Storage : Powdered forms are stable at -20°C for 2–3 years; DMSO stock solutions (12.5 mg/mL) require desiccation to prevent hydrolysis .
- Handling : Use N₂ atmosphere to avoid oxidation of the amine group during synthesis .
Q. What purification techniques are most effective for isolating the compound from complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
